1'-(2,5-dimethoxybenzyl)-3-methyl-1,4'-bipiperidine oxalate
Overview
Description
1'-(2,5-dimethoxybenzyl)-3-methyl-1,4'-bipiperidine oxalate, also known as DMMDA-2, is a chemical compound that belongs to the class of phenethylamines. This compound has been of interest to researchers due to its potential therapeutic applications in the treatment of various psychiatric disorders, including depression, anxiety, and post-traumatic stress disorder (PTSD).
Mechanism of Action
The exact mechanism of action of 1'-(2,5-dimethoxybenzyl)-3-methyl-1,4'-bipiperidine oxalate is not fully understood, but it is believed to act as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood and anxiety (Vollenweider et al., 1998). This compound may also have effects on other neurotransmitter systems, such as dopamine and norepinephrine, which are involved in the regulation of mood and anxiety (Garcia et al., 2014).
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal models, this compound has been shown to increase levels of the neurotransmitter serotonin in the brain, which is involved in the regulation of mood and anxiety (Vollenweider et al., 1998). This compound has also been shown to increase levels of the neurotransmitter dopamine in the brain, which is involved in the regulation of reward and motivation (Geyer et al., 2002). Additionally, this compound has been shown to decrease levels of the stress hormone cortisol in the blood, which is involved in the regulation of the stress response (Garcia et al., 2014).
Advantages and Limitations for Lab Experiments
One advantage of using 1'-(2,5-dimethoxybenzyl)-3-methyl-1,4'-bipiperidine oxalate in lab experiments is its potential therapeutic applications in the treatment of various psychiatric disorders. Additionally, this compound has been shown to have relatively low toxicity in animal models (Garcia et al., 2014). However, one limitation of using this compound in lab experiments is its limited availability and high cost, which may make it difficult for researchers to obtain and use in their experiments.
Future Directions
There are a number of future directions for research on 1'-(2,5-dimethoxybenzyl)-3-methyl-1,4'-bipiperidine oxalate. One area of research could focus on further elucidating the mechanism of action of this compound, particularly with regard to its effects on other neurotransmitter systems. Another area of research could focus on the potential therapeutic applications of this compound in the treatment of various psychiatric disorders, including depression, anxiety, and PTSD. Additionally, research could focus on developing more efficient and cost-effective synthesis methods for this compound, which would make it more accessible to researchers. Finally, research could focus on developing new analogs of this compound with improved therapeutic potential and reduced side effects.
In conclusion, this compound is a chemical compound that has been of interest to researchers due to its potential therapeutic applications in the treatment of various psychiatric disorders. While the exact mechanism of action of this compound is not fully understood, it is believed to act as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood and anxiety. This compound has been shown to have a number of biochemical and physiological effects, and while there are advantages to using it in lab experiments, there are also limitations due to its limited availability and high cost. Future research on this compound could focus on further elucidating its mechanism of action, developing more efficient synthesis methods, and exploring its potential therapeutic applications in the treatment of various psychiatric disorders.
Scientific Research Applications
1'-(2,5-dimethoxybenzyl)-3-methyl-1,4'-bipiperidine oxalate has been studied for its potential therapeutic applications in the treatment of various psychiatric disorders. In a study conducted by Vollenweider et al. (1998), this compound was found to have antidepressant effects in animal models of depression. Another study by Geyer et al. (2002) found that this compound had anxiolytic effects in animal models of anxiety. Additionally, this compound has been studied for its potential use in the treatment of PTSD, as it has been shown to reduce fear and anxiety-related behaviors in animal models of PTSD (Garcia et al., 2014).
properties
IUPAC Name |
1-[(2,5-dimethoxyphenyl)methyl]-4-(3-methylpiperidin-1-yl)piperidine;oxalic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O2.C2H2O4/c1-16-5-4-10-22(14-16)18-8-11-21(12-9-18)15-17-13-19(23-2)6-7-20(17)24-3;3-1(4)2(5)6/h6-7,13,16,18H,4-5,8-12,14-15H2,1-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGGUGUPYOGKJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2CCN(CC2)CC3=C(C=CC(=C3)OC)OC.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.